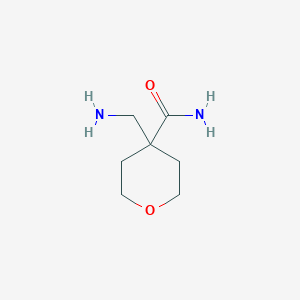
4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves metal-free C–C/C–O bond formation or catalyzed reactions under eco-friendly conditions. For example, the synthesis of 2-amino-5-oxo-4-aryl-4H,5H-pyran[3,2-c]chromene-3-carboxamide demonstrates efficient and eco-friendly procedures through a one-pot three-component condensation, highlighting the versatility and efficiency of synthesizing pyran derivatives (Jadhav et al., 2018).
Molecular Structure Analysis
Molecular and crystal structure analyses often involve spectroscopic data, crystallography, and computational methods. For instance, the crystal structure of (2S,4aR,8aR)-6-oxo-2,4a,6,8a-tetrahydropyrano[3,2-b]pyran-2-carboxamide, a potentially effective antibacterial agent, was determined using X-ray diffraction, showcasing the detailed molecular arrangement and interactions within the crystal (Greene et al., 2020).
Chemical Reactions and Properties
The reactivity of pyran derivatives towards different chemical reactions is notable. For example, the development of a new variant of the Migita reaction for carbon−sulfur bond formation utilized in the synthesis of tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide demonstrates the compound's versatile chemical reactivity and the application of palladium-catalyzed reactions (Norris & Leeman, 2008).
Physical Properties Analysis
The physical properties of 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide and related compounds, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various conditions. These properties are often determined using methods such as NMR, FT-IR spectroscopy, and X-ray diffraction, providing insights into the compound's physical characteristics and potential applications.
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to undergo transformations, are essential aspects of research. Studies on compounds like 4,5-dihydro-3-methyl-5-(4-methylphenyl)-1H-pyrazole-1-carboxamide provide valuable information on the chemical behavior and potential utility of pyran derivatives in synthesizing novel compounds (Kettmann & Svetlik, 2003).
科学的研究の応用
Synthesis Processes
- Palladium-Catalyzed Bond Formation: A palladium-catalyzed carbon−sulfur bond formation was explored using modified Migita reaction conditions, applied in the synthesis of tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide, a former antiasthma drug candidate. This development offers a general method for thioaryl halide cross-coupling (Norris & Leeman, 2008).
Chemical Synthesis and Transformation
- Diastereoselective Synthesis: An efficient diastereoselective approach for synthesizing functionalized 3,4-dihydro-2H-pyran-4-carboxamides was developed, highlighting an unusual process of quasi-hydrolysis of the cyano group in the regio- and diastereoselective transformation of available 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in acidic media (Ievlev et al., 2016).
Therapeutic Applications
- Inhibitors of Cholesterol Biosynthesis: A series of trans-tetrahydro-4-hydroxy-6-[2-(2,3,4,5-substituted-1H-pyrrol-1-yl) ethyl]-2H-pyran-2-ones and their dihydroxy acids were tested for inhibiting HMG-CoA reductase in vitro. Substantial increase in inhibitory potency was observed when substituents were introduced into positions three and four of the pyrrole ring, leading to the identification of a highly potent compound (Roth et al., 1991).
Novel Compounds and Methodologies
- 5-Lipoxygenase Inhibitors: A synthetic route for 4-[3-(4-heterocyclylphenylthio)phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide analogues as 5-LO inhibitors is described, providing a rapid development of structure-activity relationships leading to improved pharmacological properties (Mano et al., 2005).
Drug Discovery and Optimization
- Orally Bioavailable Inhibitors of ATM Kinase: A novel series of 3-quinoline carboxamides was optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors demonstrated potency and selectivity with properties suitable for oral administration (Degorce et al., 2016).
特性
IUPAC Name |
4-(aminomethyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-5-7(6(9)10)1-3-11-4-2-7/h1-5,8H2,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPGVMATNNHWMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)tetrahydro-2H-pyran-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

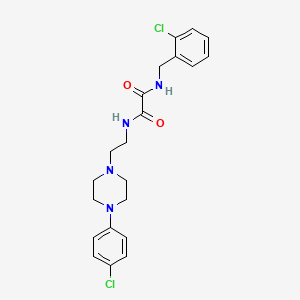
![Methyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate;hydrochloride](/img/structure/B2493867.png)
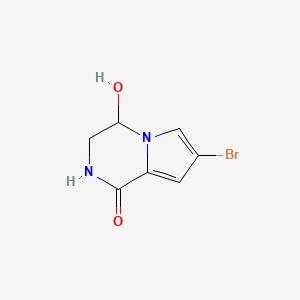
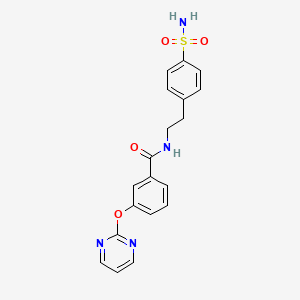
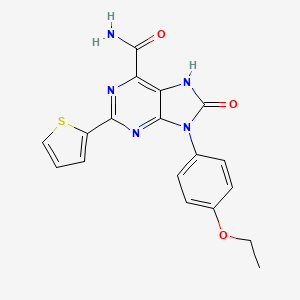
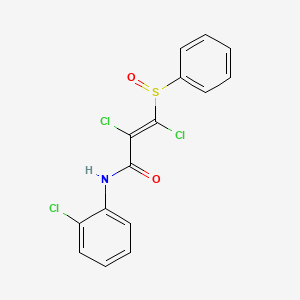
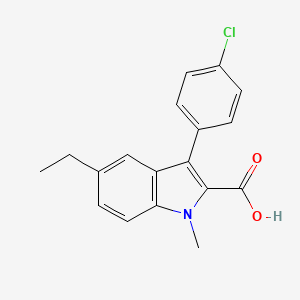
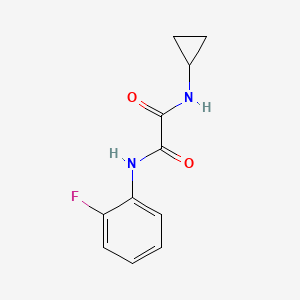
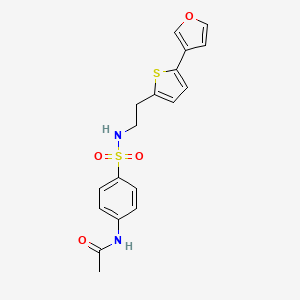
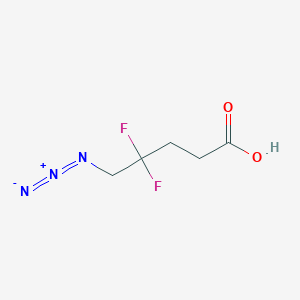
![(3S,4R)-4-[(propan-2-yl)amino]oxolan-3-ol](/img/structure/B2493882.png)
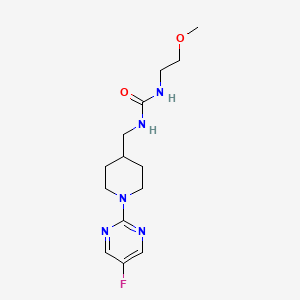
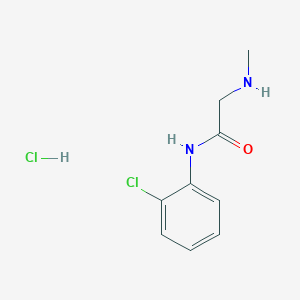
![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2493889.png)